2-(Di-p-tolylphosphino)benzaldehyde

Descripción general

Descripción

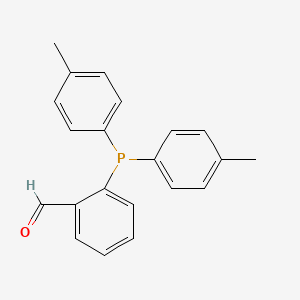

2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C21H19OP. It is characterized by the presence of a phosphine group attached to a benzaldehyde moiety, with two p-tolyl groups (methyl-substituted phenyl groups) attached to the phosphorus atom. This compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Di-p-tolylphosphino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with di-p-tolylphosphine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Di-p-tolylphosphino)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of phosphine ligands for catalytic applications.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dichloromethane.

Major Products Formed

Oxidation: 2-(Di-p-tolylphosphino)benzoic acid.

Reduction: 2-(Di-p-tolylphosphino)benzyl alcohol.

Substitution: Various phosphine ligands depending on the substituents introduced.

Aplicaciones Científicas De Investigación

2-(Di-p-tolylphosphino)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new pharmaceuticals.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where precise control over molecular structure is required.

Mecanismo De Acción

The mechanism by which 2-(Di-p-tolylphosphino)benzaldehyde exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates, making them valuable in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

2-(Diphenylphosphino)benzaldehyde: Similar structure but with phenyl groups instead of p-tolyl groups.

2-(Diphenylphosphino)ethylamine: Contains an ethylamine group instead of a benzaldehyde moiety.

4-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-(Di-p-tolylphosphino)benzaldehyde is unique due to the presence of p-tolyl groups, which can influence the electronic properties and steric effects of the compound. This can affect its reactivity and selectivity in catalytic reactions, making it a valuable ligand for specific applications.

Actividad Biológica

2-(Di-p-tolylphosphino)benzaldehyde is a phosphine-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

- Chemical Formula : C19H19P

- CAS Number : 1202865-03-9

- Molecular Weight : 298.33 g/mol

This compound functions primarily as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes exhibit significant biological activities, including:

- DNA Binding : The compound has demonstrated a capacity to bind to DNA, which is crucial for its anticancer properties. The binding affinity can be quantified using the binding constant , which indicates the stability of the complex formed with DNA.

- Cytotoxic Activity : Studies have shown that metal complexes formed with this ligand exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of metal complexes derived from this compound. For instance:

- Palladium Complexes : New Pd(II) complexes synthesized using this ligand exhibited promising antitumor activity. The most effective complex showed a binding energy of and a binding constant of M .

- In Vitro Studies : In vitro assays demonstrated that these complexes induced apoptosis in cancer cells, as evidenced by flow cytometry analysis .

| Complex | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pd(II)-L1 | A549 | 12.5 | DNA intercalation |

| Pd(II)-L2 | MCF7 | 10.0 | Apoptosis induction |

| Pd(II)-L3 | HCT116 | 8.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies indicate that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations (e.g., 0.1 μM) . This suggests a potential role in treating inflammatory diseases.

Case Studies

- Study on Palladium Complexes :

- Anti-inflammatory Research :

Propiedades

IUPAC Name |

2-bis(4-methylphenyl)phosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDRQJVTYBKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746383 | |

| Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202865-03-9 | |

| Record name | 2-[Bis(4-methylphenyl)phosphino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202865-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.